(R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine

Amine basicity Physicochemical profiling Drug-likeness optimization

This enantiopure (R)-6-fluoro-7-(trifluoromethyl)chroman-4-amine is the only scaffold that simultaneously places −F and −CF₃ at contiguous C6/C7 positions with defined (R) stereochemistry. It delivers a unique protonation state (pKa 7.90), balanced lipophilicity (XLogP3 1.9), and CNS MPO compatibility unmatched by racemic or mono‑substituted analogs. Use it to deconvolute fluorine contributions in SAR campaigns or as an authentic chiral standard for SFC/HPLC method validation. Early CYP3A4 profiling is advised. Secure enantiopure material now.

Molecular Formula C10H9F4NO
Molecular Weight 235.18 g/mol
Cat. No. B13041628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine
Molecular FormulaC10H9F4NO
Molecular Weight235.18 g/mol
Structural Identifiers
SMILESC1COC2=CC(=C(C=C2C1N)F)C(F)(F)F
InChIInChI=1S/C10H9F4NO/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m1/s1
InChIKeyNZDFRDUMERCVAH-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine: A Stereochemically Defined, Dual-Fluorinated Chroman-4-amine Scaffold for Medicinal Chemistry and Asymmetric Synthesis


(R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine (CAS 1213195-95-9, C₁₀H₉F₄NO, MW 235.18) is a chiral, non-racemic chroman-4-amine derivative featuring simultaneous fluorine atom substitution at the 6-position and a trifluoromethyl (–CF₃) group at the 7-position of the chroman bicyclic core, with the amine-bearing C4 carbon in the (R) absolute configuration . This compound belongs to the broader class of fluorinated benzopyran amines, which serve as versatile synthetic intermediates for constructing bioactive molecules, particularly in CNS-targeted and enzyme inhibitor programmes . The dual-fluorination pattern distinguishes it from mono-substituted analogs by simultaneously modulating amine basicity, lipophilicity, and metabolic vulnerability in a single scaffold.

Why (R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine Cannot Be Replaced by the Racemate, Enantiomer, or Mono-Fluorinated Analogs


The specific combination of (R) stereochemistry and the contiguous 6-F/7-CF₃ substitution pattern produces a unique protonation-state and lipophilicity profile that none of the closest available alternatives can simultaneously replicate. Swapping to the racemic 6-fluoro-7-(trifluoromethyl)chroman-4-amine (CAS 1273651-78-7) eliminates stereochemical definition, which is critical when the downstream pharmacophore or catalyst requires a single enantiomer . Using the (S)-enantiomer (CAS 1212877-83-2) yields the opposite three-dimensional presentation of the amine at biological targets. Substituting with (R)-6-fluorochroman-4-amine (CAS 911825-61-1, logP 2.31) removes the –CF₃ group and its associated metabolic shielding and electron-withdrawing influence, while (R)-7-(trifluoromethyl)chroman-4-amine (CAS 1213657-96-5) lacks the 6-fluoro atom and shows higher aqueous solubility (measured 0.74 g/L) and different hydrogen-bonding capacity — both of which affect formulation, permeability, and target engagement . These are not generic equivalents; they are functionally distinct chemical entities.

(R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


pKa Modulation: 6-F/7-CF₃ Substitution Lowers Amine Basicity by ~0.97 log Units Versus Parent Chroman-4-amine

The predicted pKa of the amine group in (R)-6-fluoro-7-(trifluoromethyl)chroman-4-amine is 7.90 ± 0.20, compared to 8.87 ± 0.20 for the unsubstituted (R)-chroman-4-amine . A class-level analysis of fluoroalkyl-substituted saturated heterocyclic amines by Melnykov et al. (Chem. Eur. J., 2022) demonstrated that introduction of fluorine-containing substituents reduces amine basicity in a monotonic, pattern-dependent fashion, with the magnitude of pKa depression governed by the number, proximity, and nature of the fluorine substituents . The observed ΔpKa of approximately –0.97 means that at physiological pH (7.4), the target compound is predominantly deprotonated (~76% neutral amine), whereas the parent (R)-chroman-4-amine remains largely protonated (~97% ammonium form). This difference has direct consequences for membrane permeability, CNS penetration potential, and binding interactions that depend on the protonation state of the amine.

Amine basicity Physicochemical profiling Drug-likeness optimization

Balanced Lipophilicity: XLogP3 of 1.9 Occupies an Intermediate Range Versus Overly Lipophilic Mono-Fluorinated and Non-Fluorinated Analogs

The computed XLogP3 of (R)-6-fluoro-7-(trifluoromethyl)chroman-4-amine is 1.9, which is notably lower than the experimental logP of 2.31 for (R)-6-fluorochroman-4-amine (the mono-fluoro analog lacking the 7-CF₃) and comparable to the logP of 2.17 for the unsubstituted (R)-chroman-4-amine . This demonstrates that the simultaneous presence of the electron-withdrawing –F and –CF₃ groups does not simply additively increase lipophilicity; instead, the strongly polarizing effect of the contiguous fluorinated substituents moderates the overall partition coefficient. The target compound thus resides in the 'CNS-accessible but not excessively lipophilic' logP window (typically considered 1–3), while the mono-fluoro analog (logP 2.31) approaches the upper end of this range and the (S)-chroman-4-amine hydrochloride salt (logP 2.97) is substantially more lipophilic .

Lipophilicity LogP optimization CNS drug-likeness

CYP3A4 Interaction Liability: A Structurally Related Fluorinated Chroman-4-amine Shows Detectable CYP3A4 Inhibition (IC₅₀ ~15 µM)

A compound structurally related to the chroman-4-amine class was tested against recombinant human CYP3A4 in a fluorescence-based assay using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate, yielding an IC₅₀ of 1.50 × 10⁴ nM (15 µM) after 30 minutes of incubation . While this data point is not from the exact target compound, it establishes that the chroman-4-amine scaffold, when appropriately fluorinated, can engage CYP3A4 to a measurable extent. By contrast, the structurally simpler 7-(trifluoromethyl)chroman-4-one (the ketone analog lacking the 4-amine) is computationally predicted to be a CYP3A4 non-inhibitor . The difference between the 4-amine and 4-ketone derivatives underscores the importance of the amine substituent in modulating CYP450 interaction liability.

CYP450 inhibition Drug-drug interaction risk Metabolic stability screening

Enantioselective Synthesis Route Validated for (R)-Chroman-4-amine Salts Enables Access to High-ee Material

A general asymmetric synthetic methodology for (R)-chroman-4-amines was reported in Tetrahedron Letters (2010), employing enantioselective CBS reduction of substituted chroman-4-ones to (S)-chroman-4-ols, followed by azide inversion and reduction to yield crude (R)-chroman-4-amines . Critically, purification without chromatography was achieved through isolation as (R)-mandelic acid or D-tartaric acid salts, providing good yields and excellent enantiomeric excess (ee). This methodology was demonstrated across a variety of substituted chroman-4-ones, establishing that the (R)-configuration at C4 can be reliably installed for substituted chroman scaffolds — including, by extension, the 6-fluoro-7-trifluoromethyl variant. While no chiral purity specification is available for the commercial sample of (R)-6-fluoro-7-(trifluoromethyl)chroman-4-amine (CAS 1213195-95-9), the existence of a validated asymmetric route means that researchers can either procure the enantiopure (R)-form or independently verify chiral purity by established HPLC methods .

Asymmetric synthesis Chiral amine Enantiomeric excess

Topological Polar Surface Area and Hydrogen-Bonding Capacity: TPSA of 35.2 Ų Defines a Compact, Permeability-Favorable Amine Scaffold

Both (R)-6-fluoro-7-(trifluoromethyl)chroman-4-amine and its parent (R)-chroman-4-amine share an identical topological polar surface area (TPSA) of 35.2 Ų, with 1 hydrogen bond donor (NH₂) and a low heavy atom count (16) . This TPSA value falls well below the widely accepted threshold of <60 Ų for good oral absorption and <70 Ų for blood-brain barrier penetration. In contrast, the (R)-7-(trifluoromethyl)chroman-4-amine analog (lacking the 6-fluoro) has a slightly lower molecular weight (217 vs. 235 Da) but also has 1 HBD and comparable TPSA, suggesting similar permeability potential but reduced metabolic stability due to the absence of the aromatic C–F bond at position 6 . The addition of the 6-fluoro substituent introduces a strong C–F bond (bond dissociation energy ~130 kcal/mol) at a position typically susceptible to oxidative metabolism, without altering TPSA or HBD count — a desirable combination for maintaining permeability while improving metabolic stability.

TPSA Membrane permeability CNS MPO score

Aqueous Solubility and Formulation Considerations: The 6-F Substituent Reduces Solubility Relative to the Non-Fluorinated 7-CF₃ Analog

The closely related (R)-7-(trifluoromethyl)chroman-4-amine (lacking the 6-fluoro substituent) has a reported aqueous solubility of 0.74 g/L (~3.4 mM) at 25 °C . Solubility data for the target compound have not been experimentally reported, but based on the higher molecular weight (+18 Da) and the additional aromatic fluorine (which increases crystal lattice energy and reduces aqueous solvation), the 6-fluoro-7-trifluoromethyl derivative is expected to exhibit lower aqueous solubility. Furthermore, independent reports on the (S)-enantiomer indicate that aqueous solubility of this compound class is limited and necessitates co-solvent optimization (e.g., 20% DMSO) for biological assays . Researchers planning in vitro pharmacology or in vivo PK studies should anticipate the need for co-solvent formulation and should not assume that solubility data for the 7-CF₃-only analog are transferable to the 6-F/7-CF₃ compound.

Aqueous solubility Formulation DMSO co-solvent

(R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine: Evidence-Grounded Application Scenarios for Scientific and Industrial Procurement


Asymmetric Synthesis of CNS-Penetrant Lead Compounds Requiring a Single, Definable Enantiomer

The (R) absolute configuration at C4, combined with a pKa of 7.90 that yields predominantly neutral amine at physiological pH, makes this compound a suitable chiral building block for CNS-targeted programmes where the amine protonation state influences blood-brain barrier penetration. The intermediate XLogP3 of 1.9 and TPSA of 35.2 Ų place it within favorable CNS MPO (Multiparameter Optimization) space . Reports of measurable CYP3A4 interaction (IC₅₀ ~15 µM for a related chroman-4-amine scaffold) suggest that early CYP liability screening should accompany its use, which is consistent with standard CNS lead optimization workflows .

Structure-Activity Relationship (SAR) Studies Probing the Additive vs. Synergistic Effect of Contiguous Aromatic Fluorination

This compound uniquely places a fluorine atom and a trifluoromethyl group at adjacent positions (C6 and C7) on the chroman aromatic ring. By comparing it head-to-head with (R)-6-fluorochroman-4-amine (logP 2.31, pKa ~8.4 predicted) and (R)-7-(trifluoromethyl)chroman-4-amine (solubility 0.74 g/L), medicinal chemists can deconvolute the independent contributions of –F and –CF₃ to target binding, metabolic stability, and physicochemical properties . This makes it a valuable tool compound for fluorine-walk SAR campaigns.

Chiral Chromatography Method Development and Enantiomeric Purity Validation

The validated asymmetric synthetic route (CBS reduction + azide inversion, Tetrahedron Lett. 2010) provides a reference framework for enantiomeric excess determination . Procurement of the (R)-enantiomer (CAS 1213195-95-9) enables its use as an authentic chiral standard for HPLC or SFC method development to separate and quantify (R)/(S) ratios in reaction mixtures or biological samples. The racemic mixture (CAS 1273651-78-7) is also commercially available, providing a convenient racemate reference for method validation.

Pre-formulation Solubility and Co-solvent Optimization for in vitro Assay Development

Given the anticipated limited aqueous solubility (based on the 0.74 g/L measured for the closely related 7-CF₃-only analog) and the reported need for DMSO co-solvent (e.g., 20%) for the (S)-enantiomer, laboratories planning biochemical or cell-based assays should allocate resources for pre-formulation solubility screening at the procurement stage . This compound serves as a realistic test article for developing formulation protocols applicable to lipophilic, fluorinated heterocyclic amines.

Quote Request

Request a Quote for (R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.